

Standard Operating Procedure for Gadobutrol Monohydrate in MRI: Application Notes and Protocols

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Compound of Interest

Compound Name: *Gadobutrol Monohydrate*

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Introduction

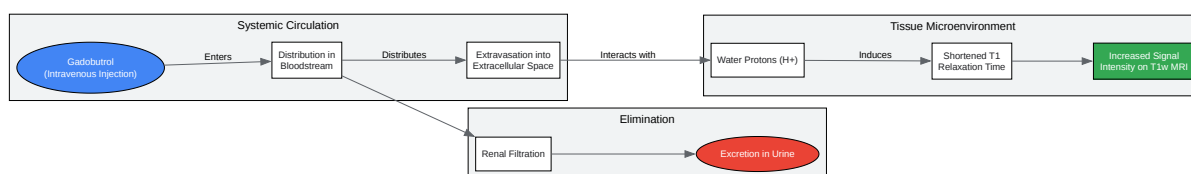
Gadobutrol, marketed under trade names such as Gadovist® and Gadavist®, is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2][3][4] Its unique formulation as a 1.0 molar solution, twice the concentration of many other GBCAs, provides a more compact bolus injection and higher T1 relaxivity, which can lead to improved image enhancement.[2][3][4][5] This document provides detailed application notes and protocols for the use of **Gadobutrol Monohydrate** in preclinical and clinical research settings, with a focus on drug development applications.

Mechanism of Action

Gadobutrol is a paramagnetic contrast agent that shortens the T1 and T2 relaxation times of water protons in its vicinity.[1][6] The core component is the gadolinium ion (Gd^{3+}), which possesses strong paramagnetic properties due to its seven unpaired electrons.[6] Free gadolinium is toxic, but in Gadobutrol, it is tightly bound within a macrocyclic chelate called

butrol, rendering it safe for intravenous administration while preserving its paramagnetic effects.[6]

Upon intravenous injection, Gadobutrol distributes within the intravascular and extracellular spaces.[6] It enhances the signal intensity of tissues on T1-weighted MR images, providing better visualization and characterization of lesions and vascular structures.[1]



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Caption: Mechanism of action of Gadobutrol in MRI.

Quantitative Data Summary

The following tables summarize key quantitative data for **Gadobutrol Monohydrate**.

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter	Value	Reference
Concentration	1.0 mmol/mL (1.0 M)	[1][5]
T1 Relaxivity (r1)	~5.2 L/(mmols) (<i>in plasma, 37°C, 1.5 T</i>)	
T2 Relaxivity (r2)	~6.1 L/(mmols) (<i>in plasma, 37°C, 1.5 T</i>)	
Elimination Half-life	Approximately 1.8 hours (in healthy individuals)	[3]
Excretion	> 90% eliminated in urine within 12 hours	[3]

Table 2: Recommended Dosages for MRI Applications

Application	Recommended Dosage (mmol/kg body weight)	Reference
General Contrast Enhancement (CNS, Body)	0.1 mmol/kg (equivalent to 0.1 mL/kg)	[1][7][8]
Higher Dose for Specific Indications (Adults)	Up to 0.3 mmol/kg	[9][10]
Magnetic Resonance Angiography (MRA)	0.1 mmol/kg	[7][11]
Dynamic Contrast-Enhanced MRI (DCE-MRI)	0.1 mmol/kg	[5]

Table 3: Safety Profile

Parameter	Information	Reference
Common Adverse Reactions	Headache, nausea, dizziness, injection site reactions, feeling hot	[7][9]
Serious Adverse Reactions	Rare (<0.1%)	[9]
Nephrogenic Systemic Fibrosis (NSF) Risk	Low risk due to macrocyclic structure	[2][3]
Preclinical No-Observed-Adverse-Effect Level (NOAEL)	12 times the human diagnostic dose in rats (4-week repeated dosing)	[12]

Experimental Protocols

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Assessment

DCE-MRI is a valuable tool in oncology drug development to assess tumor perfusion and vascular permeability.

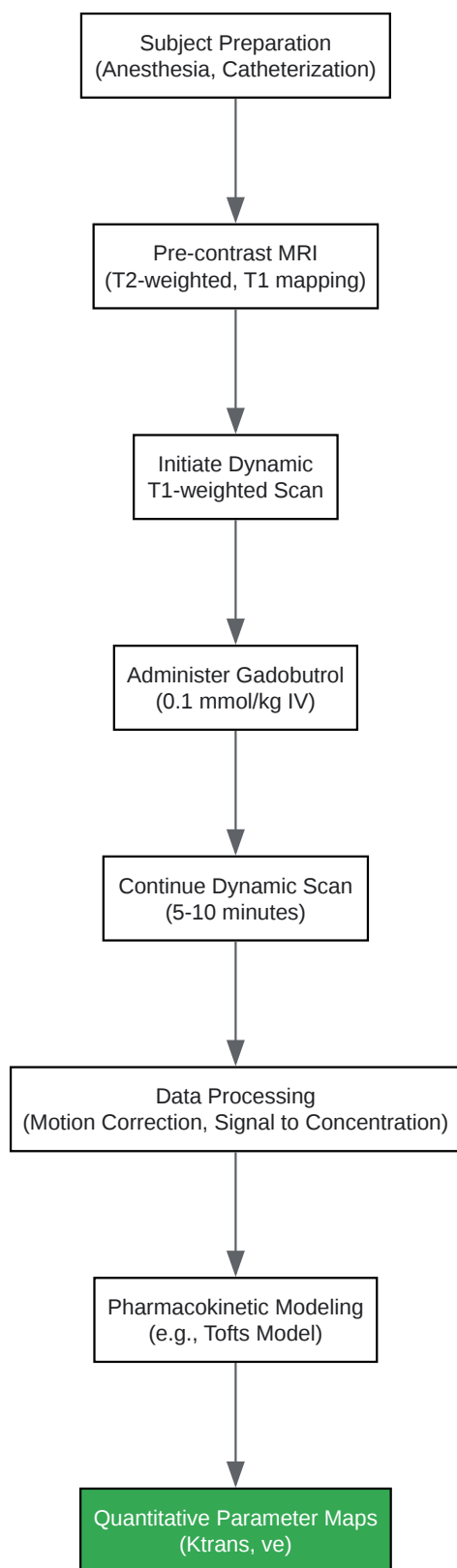
a. Subject Preparation (Preclinical - Rodent Model):

- Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
- Place a tail vein catheter for contrast agent administration.
- Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
- Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.

b. MRI Acquisition:

- Pre-contrast Imaging:

- Acquire T2-weighted anatomical images to localize the tumor.
 - Acquire a series of pre-contrast T1-weighted images with varying flip angles to generate a T1 map of the tissue.[13]
 - Dynamic Scan:
 - Initiate a dynamic series of fast T1-weighted gradient-echo scans with high temporal resolution (e.g., every 5-10 seconds).[13]
 - Contrast Administration:
 - After a few baseline scans, administer a bolus of Gadobutrol (0.1 mmol/kg) intravenously via the tail vein catheter, followed by a saline flush.[14]
 - Post-contrast Imaging:
 - Continue the dynamic scan for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[13]
- c. Data Analysis:
- Perform motion correction on the dynamic image series.
 - Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 map and the relaxivity of Gadobutrol.
 - Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as K_{trans} (volume transfer coefficient) and v_e (extracellular extravascular space volume fraction).



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Caption: DCE-MRI Experimental Workflow.

Contrast-Enhanced Magnetic Resonance Angiography (CE-MRA)

CE-MRA with Gadobutrol is used to visualize blood vessels and assess vascular abnormalities.

a. Subject Preparation:

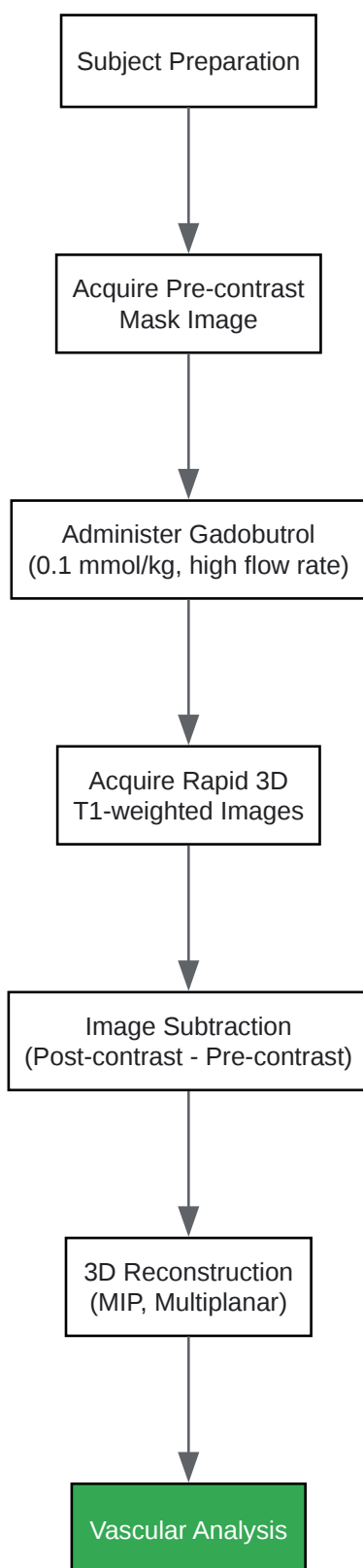
- For human subjects, obtain informed consent and screen for contraindications (e.g., severe renal impairment).
- For preclinical models, follow the preparation steps outlined in the DCE-MRI protocol.
- Position the subject in the MRI scanner to cover the vascular territory of interest.

b. MRI Acquisition:

- Pre-contrast Imaging:
 - Acquire a non-contrast mask image of the region of interest.
- Contrast Administration and Dynamic Imaging:
 - Administer Gadobutrol (0.1 mmol/kg) as a bolus injection at a high flow rate (e.g., 2-3 mL/s), followed by a saline flush.[\[11\]](#)
 - Acquire a rapid series of 3D T1-weighted gradient-echo images timed to capture the arterial phase of contrast enhancement. Time-resolved MRA techniques can also be employed.[\[11\]](#)

c. Data Analysis:

- Subtract the pre-contrast mask image from the post-contrast images to generate angiograms with suppressed background signal.
- Use Maximum Intensity Projection (MIP) and multiplanar reconstructions to visualize the vascular anatomy.
- Analyze the images for vascular stenosis, occlusion, or other abnormalities.



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Caption: CE-MRA Experimental Workflow.

Concluding Remarks

Gadobutrol Monohydrate is a well-established and safe contrast agent for a wide range of MRI applications in research and drug development.[3][9] Its high concentration and relaxivity offer potential advantages in dynamic imaging techniques such as DCE-MRI and CE-MRA.[2][5] Adherence to standardized protocols is crucial for obtaining reliable and reproducible data. Researchers should always consult the manufacturer's latest prescribing information and adhere to local institutional guidelines for the safe and effective use of Gadobutrol.

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